Oxyquinoline, D3, #11
Overview
Description
Oxyquinoline, also known as 8-hydroxyquinoline, is a heterocyclic phenol and derivative of quinoline. It possesses antiseptic, disinfectant, and pesticide properties. Oxyquinoline is used as a stabilizer for hydrogen peroxide and is sometimes added to cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxyquinoline can be synthesized through various methods. One common method involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction conditions typically involve heating the mixture to around 180-200°C .
Industrial Production Methods
In industrial settings, oxyquinoline is produced by the same Skraup synthesis method but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Oxyquinoline undergoes various chemical reactions, including:
Oxidation: Oxyquinoline can be oxidized to form quinoline-8-carboxylic acid.
Reduction: It can be reduced to form 8-aminoquinoline.
Substitution: Oxyquinoline can undergo substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinoline-8-carboxylic acid.
Reduction: 8-aminoquinoline.
Substitution: Halogenated oxyquinoline derivatives.
Scientific Research Applications
Oxyquinoline has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: Oxyquinoline is used in biological studies to inhibit the growth of bacteria and fungi.
Medicine: It is used in the formulation of antiseptic and disinfectant products.
Industry: Oxyquinoline is used as a stabilizer for hydrogen peroxide in cosmetic products
Mechanism of Action
The mechanism by which oxyquinoline exerts its effects is not fully understood. it is known to act as a biocide, eliminating bacteria and fungi. It is believed to inhibit methionine aminopeptidase 2 in humans . In the case of indium In 111 oxyquinoline, the compound penetrates cell membranes and the indium detaches from the oxyquinoline complex, attaching to cytoplasmic components .
Comparison with Similar Compounds
Oxyquinoline belongs to the class of compounds known as 8-hydroxyquinolines. Similar compounds include:
Hydroxyquinoline: Another derivative of quinoline with similar antiseptic properties.
Quinoline: The parent compound with fewer applications but serves as a precursor to various derivatives.
Halogenated Oxyquinoline Derivatives: These compounds have enhanced antiseptic properties due to the presence of halogen atoms
Oxyquinoline is unique due to its broad range of applications in different fields, from medicine to industry, and its ability to form stable complexes with metals, making it a valuable chelating agent .
Properties
IUPAC Name |
N-[1,3-benzodioxol-5-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-2-17(24)22-18(11-5-6-15-16(8-11)29-10-28-15)13-9-14(23(26)27)12-4-3-7-21-19(12)20(13)25/h3-9,18,25H,2,10H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLBDNWWHTYSRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC2=C(C=C1)OCO2)C3=CC(=C4C=CC=NC4=C3O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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